Resorcinol-13C6

概述

描述

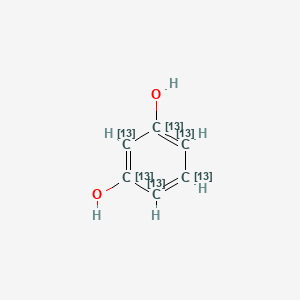

Resorcinol-13C6 is a labeled isotopic compound of resorcinol, where all six carbon atoms are replaced with carbon-13 isotopesThis compound is primarily used in scientific research to trace and study the behavior of resorcinol in various chemical and biological systems .

准备方法

Synthetic Routes and Reaction Conditions: Resorcinol-13C6 can be synthesized through several methods, including the disulfonation of benzene followed by neutralization and acidification. Another method involves the hydrolysis of meta-phenylenediamine. The hydroperoxidation of meta-diisopropylbenzene is also a notable synthetic route .

Industrial Production Methods: The industrial production of resorcinol typically involves the disulfonation of benzene using sulfuric acid or oleum, followed by neutralization and recovery of sodium sulfate. The resulting benzenedisulfonic acid is then acidified, extracted, and distilled to obtain resorcinol .

化学反应分析

Types of Reactions: Resorcinol-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. The oxidation process often leads to the formation of quinones.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride, resulting in the formation of dihydroresorcinol.

Major Products:

Oxidation: Quinones

Reduction: Dihydroresorcinol

Substitution: Halogenated or nitrated resorcinol derivatives

科学研究应用

Analytical Chemistry

Mass Spectrometry Standards

Resorcinol-13C6 is widely used as an internal standard in mass spectrometry (MS) due to its stability and ability to co-elute with native analytes. This characteristic is crucial for correcting ion suppression and matrix effects during analysis. The isotopic labeling ensures that the compound remains intact throughout various stages of sample preparation, allowing for accurate quantification of metabolites in complex biological matrices .

Metabolomics

In metabolomics, this compound serves as a tracer to study metabolic pathways. By incorporating this labeled compound into biological systems, researchers can track the incorporation of carbon into metabolic products, providing insights into metabolic fluxes and pathways. This application is particularly valuable in understanding disease mechanisms and drug metabolism .

Pharmaceutical Research

Drug Development

this compound is utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds. Its ability to provide clear data on metabolic pathways aids in the development of new drugs by identifying potential metabolites and their biological effects .

Topical Formulations

The compound has been explored for its efficacy in topical formulations aimed at treating skin conditions such as acne and dermatitis. Its mechanism involves protein precipitation, which can help in the treatment of various dermatological issues .

Environmental Studies

Toxicology

In environmental research, this compound can be used to assess the fate of contaminants. By tracing the breakdown products of resorcinol derivatives in environmental samples, researchers can better understand the environmental impact and degradation pathways of these compounds .

Biological Applications

Cellular Metabolic Profiling

this compound is employed in cellular metabolic profiling techniques such as IROA (Isotope Ratio Outlier Analysis). This method allows for the differentiation of biological signals from noise by analyzing isotopic distributions, thereby enhancing the reliability of metabolic studies .

Table 1: Comparison of Analytical Techniques Using this compound

| Technique | Application Area | Key Benefits |

|---|---|---|

| Mass Spectrometry | Metabolomics | Co-elution with native analytes; ion suppression correction |

| Pharmacokinetics | Drug Development | Clear tracking of metabolic pathways |

| Toxicology | Environmental Studies | Understanding contaminant degradation |

| IROA | Cellular Metabolic Profiling | Enhanced signal differentiation |

Table 2: Case Studies Involving this compound

作用机制

Resorcinol-13C6 exerts its effects primarily through its interaction with enzymes and proteins. It can inhibit peroxidases in the thyroid, blocking the synthesis of thyroid hormones and causing goiter. The compound interferes with the iodination of tyrosine and the oxidation of iodide, leading to its anti-thyroidal activity . Additionally, this compound undergoes oxidation to form radicals, which can further react to form dimers or polymers .

相似化合物的比较

1,3-Dihydroxybenzene (Resorcinol): The non-labeled version of resorcinol-13C6.

Catechol (1,2-Dihydroxybenzene): An isomer of resorcinol with hydroxyl groups at different positions.

Hydroquinone (1,4-Dihydroxybenzene): Another isomer with hydroxyl groups at the para positions.

Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This isotopic labeling provides a distinct advantage in studying complex biochemical and chemical processes .

生物活性

Resorcinol-13C6, a carbon-13 isotopically labeled variant of resorcinol, has garnered attention for its significant biological activities and applications in various fields, particularly in research and medicine. This article delves into the compound's biological activity, mechanisms of action, and its role in metabolic studies.

Chemical Structure and Properties

Chemical Formula: C6H6O2

CAS Number: 953390-31-3

This compound retains the chemical structure of resorcinol, a dihydroxybenzene derivative known for its antiseptic and keratolytic properties. The incorporation of the carbon-13 isotope allows for enhanced tracking of the compound's metabolic pathways through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Activities

This compound exhibits several biological activities that are critical for its application in therapeutic contexts:

- Antiseptic Properties : It is effective against certain bacterial strains, making it useful in topical formulations for skin conditions.

- Keratolytic Activity : The compound aids in the removal of hard, scaly, or roughened skin, beneficial for treating acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts.

- Thyroid Function Modulation : this compound inhibits peroxidases in the thyroid gland, blocking the synthesis of thyroid hormones and potentially causing goiter.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in metabolic pathways, this compound can alter biochemical reactions within biological systems.

- Metabolic Tracing : The isotopic labeling allows researchers to trace the movement of resorcinol derivatives within living organisms. This capability is crucial for understanding drug metabolism and nutrient uptake.

Research Applications

The unique properties of this compound make it a valuable tool in various research domains:

- Metabolic Studies : Used to study metabolic pathways and enzyme interactions.

- Drug Development : Helps in understanding drug metabolism and pharmacokinetics.

- Chemical Synthesis : Acts as a tracer in studying reaction mechanisms .

Case Studies

Several studies have highlighted the utility of this compound in biological research:

- Metabolic Flux Analysis : Research utilizing this compound has demonstrated its effectiveness in tracing metabolic pathways in cells. This has implications for understanding how drugs are processed within the body.

- Skin Health Research : Clinical studies have shown that formulations containing this compound can significantly improve conditions like acne and psoriasis by promoting skin cell turnover and reducing inflammation.

Comparative Analysis with Related Compounds

The following table compares this compound with its non-labeled counterpart and other similar compounds:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| Resorcinol | C6H6O2 | Antiseptic, keratolytic | Pharmaceuticals, cosmetics |

| This compound | C6H6O2 (labeled) | Antiseptic, metabolic tracer | Research, drug development |

| 4-Chloro Resorcinol | C6H4ClO2 | Antimicrobial | Proteomics |

属性

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475481 | |

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.067 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-31-3 | |

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。